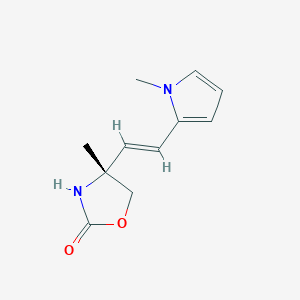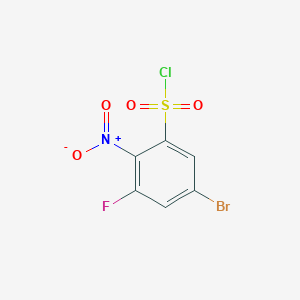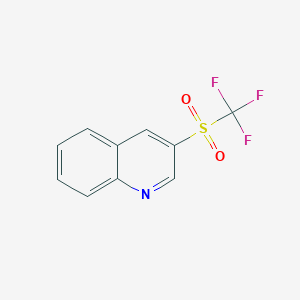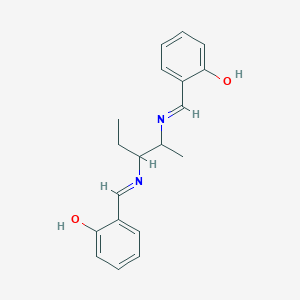
2,2'-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pentane backbone with azanylylidene and methanylylidene groups, which contribute to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,2’-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2,2’-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol involves its interaction with specific molecular targets and pathways. The compound’s azanylylidene and methanylylidene groups play a crucial role in its binding affinity and reactivity. These interactions can modulate various biochemical processes, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-((Propane-1,3-diylbis(azanylylidene))bis(methanylylidene))diphenol
- 2,2’-((Cyclohexane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol
- 2,2’-((Ethane-1,2-diylbis(azanylylidene))bis(methanylylidene))diphenol
Uniqueness
2,2’-((Pentane-2,3-diylbis(azanylylidene))bis(methanylylidene))diphenol stands out due to its specific pentane backbone, which imparts unique steric and electronic properties
Propriétés
Formule moléculaire |
C19H22N2O2 |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-[3-[(2-hydroxyphenyl)methylideneamino]pentan-2-yliminomethyl]phenol |
InChI |
InChI=1S/C19H22N2O2/c1-3-17(21-13-16-9-5-7-11-19(16)23)14(2)20-12-15-8-4-6-10-18(15)22/h4-14,17,22-23H,3H2,1-2H3 |
Clé InChI |
OSXSPUMJAIXZEO-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C)N=CC1=CC=CC=C1O)N=CC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12856098.png)
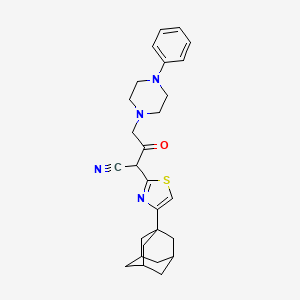
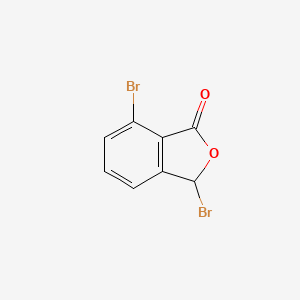


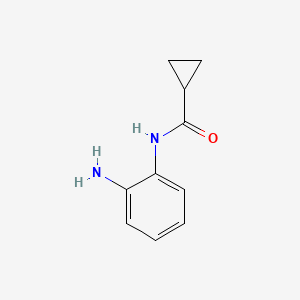
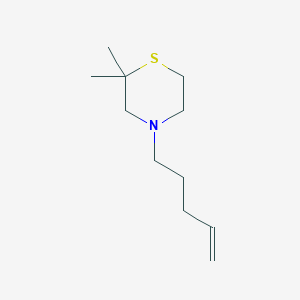
![2-(Chloromethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12856153.png)
